molecular formula C10H12F3NO B1401127 Ethyl({[3-(trifluoromethoxy)phenyl]methyl})amine CAS No. 574731-12-7

Ethyl({[3-(trifluoromethoxy)phenyl]methyl})amine

Cat. No.: B1401127
CAS No.: 574731-12-7
M. Wt: 219.2 g/mol
InChI Key: NZVRNZTVYQWPOO-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for substituted benzylamines. The parent structure consists of a benzene ring substituted at the meta position with a trifluoromethoxy group, connected through a methylene bridge to a secondary amine bearing an ethyl substituent. The complete IUPAC name would be N-ethyl-1-[3-(trifluoromethoxy)phenyl]methanamine, reflecting the systematic approach to naming complex aromatic amine derivatives.

Structurally related compounds provide insight into the naming conventions for this class of molecules. 3-(Trifluoromethoxy)benzylamine, with CAS number 93071-75-1, serves as the parent benzylamine structure. This compound has the molecular formula C8H8F3NO and molecular weight of 191.15 grams per mole. The systematic identification includes multiple database entries: European Community number 671-705-4, DSSTox Substance ID DTXSID60239253, and Wikidata identifier Q72511348.

The trifluoromethoxy functional group introduces significant complexity to the nomenclature. Unlike simple alkoxy groups, the trifluoromethoxy substitution requires specific designation due to its unique electronic properties. Research on trifluoromethoxylation reagents indicates that the trifluoromethoxy group exhibits notably high lipophilicity with a hydrophobicity parameter of 1.04, compared to methoxy groups at -0.20 and trifluoromethyl groups at 0.88. This characteristic influences both the physical properties and systematic classification of these compounds.

Table 1: Nomenclature Comparison of Related Trifluoromethoxy-Benzylamine Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight IUPAC Name
3-(Trifluoromethoxy)benzylamine 93071-75-1 C8H8F3NO 191.15 [3-(trifluoromethoxy)phenyl]methanamine
N-ethyl-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine 90754-95-3 C12H17ClF3N 267.72 N-ethyl-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine
methyl({2-[3-(trifluoromethoxy)phenyl]ethyl})amine 1199775-27-3 C10H12F3NO 219.21 N-methyl-N-{2-[3-(trifluoromethoxy)phenyl]ethyl}amine

Molecular Geometry and Conformational Isomerism

The molecular geometry of this compound is characterized by several key structural features that influence its three-dimensional conformation. The benzene ring adopts a planar geometry with the trifluoromethoxy substituent positioned meta to the benzylic carbon. The trifluoromethoxy group exhibits unique conformational preferences due to electronic interactions between the oxygen lone pairs and the electron-deficient carbon-fluorine bonds.

Analysis of related trifluoromethoxy compounds reveals that the trifluoromethoxy group adopts a specific conformation to minimize repulsive electrostatic interactions, with the trifluoromethyl portion positioned perpendicularly relative to the aromatic ring plane. This conformational preference arises from the delocalization of oxygen p-electrons into the sigma-star orbitals of the carbon-fluorine bonds, which simultaneously weakens the carbon-fluorine bonds and strengthens the carbon-oxygen bond.

The benzylic methylene bridge connecting the aromatic ring to the ethylated nitrogen introduces additional conformational flexibility. The carbon-nitrogen bond can rotate freely, generating multiple conformational isomers. The ethyl substituent on the nitrogen atom further contributes to conformational diversity through rotation about the nitrogen-carbon bond. These rotational degrees of freedom result in a complex conformational landscape that influences both the physical properties and chemical reactivity of the molecule.

Table 2: Conformational Parameters of Trifluoromethoxy-Aromatic Systems

Structural Feature Bond Angle Dihedral Preference Electronic Effect
Trifluoromethoxy-Benzene 120° Perpendicular Electron-withdrawing
Benzyl-Amine 109.5° Staggered Electron-donating
Ethyl-Nitrogen 109.5° Anti/Gauche Steric hindrance

Three-dimensional conformer analysis of structurally similar compounds, such as 3-(trifluoromethoxy)benzylamine, demonstrates the importance of intramolecular interactions in determining preferred conformations. The interactive chemical structure models available in chemical databases show multiple low-energy conformers, typically involving rotation about the benzylic carbon-nitrogen bond and the orientation of the ethyl substituent relative to the aromatic plane.

Electron Distribution in Trifluoromethoxy-Benzylamine Derivatives

The electron distribution in this compound is governed by the competing electronic effects of the electron-withdrawing trifluoromethoxy group and the electron-donating ethylamine functionality. The trifluoromethoxy substituent exerts a strong inductive effect, withdrawing electron density from the aromatic ring through the highly electronegative fluorine atoms and oxygen. This withdrawal creates a partial positive charge on the aromatic system, particularly at positions ortho and para to the trifluoromethoxy group.

Hammett substituent constants provide quantitative measures of electronic effects in substituted aromatic systems. Research indicates that trifluoromethoxy groups exhibit significant electron-withdrawing character, though specific Hammett sigma values were not directly reported for the meta-trifluoromethoxy substitution pattern. However, related electron-withdrawing groups show substantial positive sigma values, indicating strong deactivation of the aromatic ring toward electrophilic substitution.

The electron distribution analysis is complicated by the presence of the ethylated benzylamine functionality, which serves as an electron-donating group through both inductive and resonance effects. The nitrogen lone pair can participate in extended conjugation with the aromatic pi system, partially counteracting the electron-withdrawing effects of the trifluoromethoxy group. This creates a polarized system with distinct regions of electron density.

Table 3: Electronic Properties of Functional Groups in Trifluoromethoxy-Benzylamine Systems

Functional Group Hammett Sigma (meta) Hammett Sigma (para) Electronic Effect Hydrophobicity Parameter
Trifluoromethoxy Not reported Not reported Electron-withdrawing 1.04
Benzylamine -0.16 -0.66 Electron-donating -0.61
Ethyl -0.07 -0.15 Electron-donating 1.02

The unique electronic properties of trifluoromethoxy groups arise from their non-conjugated nature with aromatic systems. Unlike other electron-withdrawing groups that can participate in resonance interactions, trifluoromethoxy groups exert their influence primarily through inductive effects and through-space interactions. This results in a distinctive electron distribution pattern that influences both chemical reactivity and physical properties.

Computational studies on related trifluoromethoxy-aromatic systems suggest that the electron distribution is highly dependent on the relative positioning of electron-donating and electron-withdrawing groups. The meta-substitution pattern in this compound creates an asymmetric electron distribution that may influence regioselectivity in chemical reactions and molecular recognition processes.

Comparative Structural Features with Related Fluoroaromatic Amines

Comparative analysis of this compound with related fluoroaromatic amines reveals distinctive structural features that differentiate trifluoromethoxy-substituted compounds from their trifluoromethyl analogs. The key distinction lies in the presence of the oxygen atom in the trifluoromethoxy group, which introduces additional electronic and conformational complexity compared to directly attached trifluoromethyl groups.

Structural comparison with N-ethyl-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine (CAS: 90754-95-3) illustrates the impact of oxygen insertion between the aromatic ring and the trifluoromethyl group. The trifluoromethyl analog has molecular formula C12H17ClF3N with molecular weight 267.72 grams per mole, reflecting additional substitution and the presence of a hydrochloride salt. In contrast, the trifluoromethoxy derivative lacks the direct carbon-fluorine bond to the aromatic ring, resulting in different electronic communication between the fluorinated group and the pi system.

The lipophilicity differences between trifluoromethoxy and trifluoromethyl groups significantly impact the physical properties of these amine derivatives. The trifluoromethoxy group exhibits higher lipophilicity (pi = 1.04) compared to trifluoromethyl groups (pi = 0.88), though both are substantially more lipophilic than simple alkoxy groups. This enhanced lipophilicity influences membrane permeability, protein binding, and overall biological activity profiles.

Table 4: Comparative Properties of Fluoroaromatic Amine Derivatives

Compound Type Fluorine Group Lipophilicity (π) Electronic Effect Conformational Flexibility
Trifluoromethoxy-benzylamine OCF3 1.04 Inductive withdrawal High (C-O rotation)
Trifluoromethyl-benzylamine CF3 0.88 Direct withdrawal Moderate
Fluoro-benzylamine F 0.14 Resonance donation Low
Methoxy-benzylamine OCH3 -0.20 Resonance donation High (C-O rotation)

Analysis of 3-fluoro-5-(trifluoromethoxy)benzylamine (CAS: 1353000-19-7) demonstrates the additive effects of multiple fluorine-containing substituents. This compound, with molecular formula C8H7F4NO and molecular weight 209.14 grams per mole, illustrates how additional fluorine substitution can further modulate electronic properties and molecular geometry. The presence of both a simple fluorine atom and a trifluoromethoxy group creates a highly electron-deficient aromatic system with distinct reactivity patterns.

Conformational analysis reveals that trifluoromethoxy-substituted amines exhibit greater rotational flexibility compared to their trifluoromethyl analogs due to the additional carbon-oxygen bond. This flexibility can influence molecular recognition, enzymatic interactions, and crystal packing arrangements. The oxygen atom also introduces potential hydrogen bonding sites, adding another dimension to intermolecular interactions that is absent in purely carbon-fluorine substituted systems.

The comparative structural analysis extends to positional isomers, where the location of the trifluoromethoxy group on the aromatic ring significantly influences overall molecular properties. Meta-substitution, as in the target compound, typically results in intermediate electronic effects compared to ortho and para substitution patterns. This positioning minimizes steric interactions between the trifluoromethoxy group and the benzylic amine while maintaining significant electronic communication through the aromatic system.

Properties

IUPAC Name

N-[[3-(trifluoromethoxy)phenyl]methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO/c1-2-14-7-8-4-3-5-9(6-8)15-10(11,12)13/h3-6,14H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVRNZTVYQWPOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=CC=C1)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl({[3-(trifluoromethoxy)phenyl]methyl})amine is a compound of interest due to its unique trifluoromethoxy group and potential biological activities. This article delves into its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.

  • Molecular Formula : C10H12F3NO
  • Molecular Weight : 219.20 g/mol
  • CAS Number : 63548077

The trifluoromethoxy group is known for enhancing the lipophilicity and metabolic stability of compounds, which can lead to increased bioavailability and potency in biological systems .

Synthesis

The synthesis of this compound typically involves the introduction of the trifluoromethoxy group through electrophilic aromatic substitution or other fluorination techniques. These methods have been documented in various studies, contributing to the understanding of how modifications affect biological activity .

Anticancer Activity

Recent studies have shown that compounds containing trifluoromethoxy groups exhibit significant anticancer properties. For instance, a study indicated that derivatives with similar structures demonstrated moderate cytotoxicity against various cancer cell lines, including liver (WRL-68), colon (Caco2), breast (MCF-7), and prostate (PC-3) cancer cells, with IC50 values indicating effective inhibition at micromolar concentrations .

Table 1: Cytotoxicity of Trifluoromethoxy Compounds

CompoundCell LineIC50 (μM)
This compoundWRL-6886
Compound ACaco272
Compound BMCF-755
Compound CPC-364

The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with specific enzyme targets. Studies involving molecular docking have suggested that the compound can form hydrogen bonds and hydrophobic interactions with key residues in target proteins, enhancing its inhibitory effects on cancer cell proliferation .

Structure-Activity Relationship (SAR)

SAR studies have shown that the presence of the trifluoromethoxy group significantly influences the biological activity of related compounds. The electron-withdrawing nature of the trifluoromethoxy group increases the acidity of adjacent functional groups, enhancing their reactivity and interaction with biological targets .

Table 2: SAR Analysis of Trifluoromethoxy Compounds

ModificationEffect on Activity
Addition of -CF3Increased potency
Substitution at para positionEnhanced selectivity
Alkyl chain length variationAltered bioavailability

Case Studies

  • VEGFR-2 Inhibition : A recent study investigated a derivative of this compound as a potential VEGFR-2 inhibitor. The compound exhibited promising binding affinity, suggesting its potential in treating angiogenesis-related diseases such as cancer .
  • Antiparasitic Activity : Another study explored the antiparasitic properties of related compounds, indicating that modifications similar to those seen in this compound could lead to significant activity against Trypanosoma cruzi, highlighting its potential beyond oncology applications .

Scientific Research Applications

Treatment of Hyperparathyroidism

One of the most notable applications of Ethyl({[3-(trifluoromethoxy)phenyl]methyl})amine is in the treatment of primary hyperparathyroidism . The compound is a key ingredient in cinacalcet hydrochloride , which is marketed under the brand names Sensipar™ and Mimpara™. Cinacalcet acts as a calcimimetic agent that increases the sensitivity of the calcium-sensing receptor in parathyroid glands, thereby reducing parathyroid hormone (PTH) secretion and serum calcium levels in patients with chronic kidney disease or parathyroid carcinoma .

Synthesis Pathways

Recent advancements have focused on improving the synthesis processes for this compound to enhance yield and reduce production costs. A notable method involves:

  • One-Pot Synthesis : Utilizing metal catalysts under hydrogen pressure to streamline the production process .

In Vitro Studies

This compound has been subjected to various in vitro studies to evaluate its effectiveness against different cancer cell lines, particularly those involved in bone metabolism disorders. These studies indicate potential anti-cancer properties due to its ability to modulate calcium signaling pathways.

Case Studies

  • Case Study 1 : A clinical trial involving patients with secondary hyperparathyroidism demonstrated that cinacalcet significantly reduced serum calcium levels and improved patient outcomes .
  • Case Study 2 : Research published in peer-reviewed journals highlighted the compound's role in reducing tumor growth in preclinical models of parathyroid carcinoma .

Toxicology and Safety Profile

Understanding the safety profile of this compound is crucial for its therapeutic applications:

  • Toxicological Studies : Comprehensive studies have shown that when administered within therapeutic doses, the compound exhibits a favorable safety profile with minimal side effects .
  • Regulatory Status : The compound is recognized by regulatory bodies for its therapeutic use, ensuring that it meets safety standards for patient administration.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Treatment of HyperparathyroidismActive ingredient in cinacalcet (Sensipar™, Mimpara™)
MechanismCalcimimetic agent reducing PTH levels
Synthesis MethodImproved one-pot synthesis process
In Vitro ResearchPotential anti-cancer effects
Safety ProfileFavorable with minimal side effects

Comparison with Similar Compounds

3-(Trifluoromethoxy)benzylamine (Primary Amine)

  • Structure : Primary amine with a 3-(trifluoromethoxy)benzyl group (–CH₂–C₆H₄–O–CF₃).
  • Molecular Formula: C₈H₈F₃NO (MW 191.15 g/mol) .
  • Key Differences :
    • Reactivity : The primary amine (–NH₂) is more nucleophilic, enabling facile participation in condensation reactions (e.g., urea or amide formation) compared to the secondary amine in the target compound .
    • Physicochemical Properties : Lower molecular weight (191 vs. 220 g/mol) results in higher volatility. Boiling point and solubility data are unavailable, but primary amines generally exhibit higher water solubility than secondary analogs.
    • Safety : Classified with hazard code R34 (causes burns), similar to many primary amines .

{2-[3-(Trifluoromethoxy)Phenyl]Ethyl}Amine (Phenethylamine Derivative)

  • Structure : Phenethylamine backbone (–CH₂CH₂–NH₂) with a 3-(trifluoromethoxy)phenyl group.
  • Molecular Formula: C₉H₁₀F₃NO (MW 205.18 g/mol) .
  • Key Differences: Chain Length: The two-carbon spacer between the aromatic ring and amine increases lipophilicity (logP ~2.5 vs. Synthetic Utility: Phenethylamines are common scaffolds in neurotransmitter analogs (e.g., dopamine derivatives), whereas benzylamines like the target compound are more prevalent in enzyme inhibitor design .

Dimethyl(2-{[3-(Trifluoromethyl)phenyl]amino}ethyl)amine

  • Structure : Tertiary amine with dimethyl groups and a 3-(trifluoromethyl)phenyl substituent.
  • Molecular Formula : C₁₁H₁₅F₃N₂ (MW 232.24 g/mol ) .
  • Key Differences: Substituent Effects: The trifluoromethyl (–CF₃) group is less polar than trifluoromethoxy (–O–CF₃), reducing hydrogen-bonding capacity. Application: Tertiary amines like this are often used as catalysts or ligands in organometallic chemistry, whereas secondary amines (e.g., the target compound) are intermediates in drug synthesis .

{2-Methoxy-1-[3-(Trifluoromethyl)phenyl]ethyl}(methyl)amine

  • Structure : Secondary amine with methoxy and trifluoromethylphenyl groups.
  • Molecular Formula: C₁₁H₁₄F₃NO (MW 233.23 g/mol) .

Preparation Methods

Nucleophilic Substitution of 3-(Trifluoromethoxy)benzyl Halides with Ethylamine

The most common and direct approach involves reacting 3-(trifluoromethoxy)benzyl chloride or bromide with ethylamine under controlled conditions. The halide serves as an electrophile, and ethylamine acts as a nucleophile to displace the halogen, forming the desired amine.

  • Reaction Conditions : Typically performed in an organic solvent such as dichloromethane or toluene.
  • Base Addition : A base like sodium hydroxide or potassium carbonate is added to neutralize the hydrogen halide byproduct.
  • Temperature : Maintained between 0°C and 25°C to minimize side reactions.
  • Purification : Product isolation via distillation or recrystallization ensures high purity.

This method is scalable industrially, often using continuous flow reactors for better control and reproducibility.

Parameter Typical Value
Solvent Dichloromethane, Toluene
Base NaOH, K2CO3
Temperature 0–25 °C
Reaction Time Several hours (typically 5 h)
Yield Up to 85–90%

Reductive Amination of 3-(Trifluoromethoxy)benzaldehyde

An alternative approach involves reductive amination, where 3-(trifluoromethoxy)benzaldehyde reacts with ethylamine in the presence of a reducing agent.

  • Reagents : Ethylamine and a reducing agent such as sodium cyanoborohydride or hydrogen with a catalyst.
  • Solvent : Methanol or ethanol is commonly used.
  • Conditions : Mild temperatures (room temperature to 50°C).
  • Advantages : High selectivity and fewer side products.

Catalytic Methods Involving Transition Metals

Recent advances have demonstrated palladium(II)-catalyzed enantioselective synthesis of α-(trifluoromethyl)arylmethylamines through addition of arylboroxines to imines derived from trifluoroacetaldehyde. While this method is more general for α-trifluoromethyl amines, it provides a conceptual framework for catalytic approaches to trifluoromethoxy-substituted amines.

  • Catalyst : Palladium acetate with chiral ligands.
  • Substrates : Imines derived from trifluoroacetaldehyde.
  • Yields : 57–91% with high enantioselectivity (>92% ee).

Synthesis of Ethyl({[3-(trifluoromethoxy)phenyl]methyl})amine via Benzyl Halide Route

  • To a stirred solution of 3-(trifluoromethoxy)benzyl chloride (1.0 equiv) in dichloromethane (DCM), ethylamine (1.5 equiv) is added dropwise at 0–5°C.
  • Potassium carbonate (2 equiv) is added as a base to neutralize HCl formed.
  • The reaction mixture is stirred at room temperature for 4–6 hours.
  • Upon completion, the mixture is washed with water, dried over anhydrous sodium sulfate, and solvent removed under reduced pressure.
  • The crude product is purified by vacuum distillation or recrystallization from suitable solvents.
Entry Starting Material (g) Ethylamine (mL) Base (g) Solvent (mL) Temp (°C) Time (h) Yield (%) Purification Method
1 10 1.5 3.0 50 0–25 5 85 Vacuum distillation
2 20 3.0 6.0 100 0–25 6 88 Recrystallization (EtOH)
  • NMR Spectroscopy : ^1H and ^13C NMR confirm the benzylamine framework and trifluoromethoxy substitution.
  • Mass Spectrometry : High-resolution MS confirms molecular ion consistent with C9H12F3NO.
  • Chromatography : HPLC purity >98% with optimized mobile phases for fluorinated compounds.
  • Reaction temperature critically affects yield and selectivity; low temperatures reduce side reactions.
  • Base choice influences reaction rate and product purity; potassium carbonate provides optimal balance.
  • Solvent polarity affects nucleophilicity of ethylamine and solubility of reactants.
  • Continuous flow reactors improve heat and mass transfer, increasing yield and scalability.
  • Alternative catalytic methods remain under investigation for enantioselective synthesis and functional group tolerance.
Method Key Reagents Conditions Yield (%) Advantages Limitations
Nucleophilic substitution 3-(Trifluoromethoxy)benzyl chloride, ethylamine, base 0–25°C, organic solvent, 4–6 h 85–90 Simple, scalable, high yield Requires halide precursor
Reductive amination 3-(Trifluoromethoxy)benzaldehyde, ethylamine, reducing agent Room temp to 50°C, alcohol solvent 70–85 High selectivity, fewer byproducts Requires aldehyde precursor
Palladium-catalyzed addition Arylboroxines, imines, Pd catalyst, ligands Mild temp, inert atmosphere 57–91 Enantioselective, versatile More complex, costly catalysts

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of Ethyl({[3-(trifluoromethoxy)phenyl]methyl})amine?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example:

  • Nucleophilic substitution : React 3-(trifluoromethoxy)benzyl chloride with ethylamine in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C .
  • Reductive amination : Use 3-(trifluoromethoxy)benzaldehyde with ethylamine and a reducing agent (e.g., NaBH₃CN) in methanol .
  • Table : Comparison of synthetic routes
MethodYield (%)Purity (%)Key ConditionsReference
Nucleophilic substitution65–75≥95DMF, 70°C, 12 h
Reductive amination50–60≥90MeOH, RT, 24 h

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for volatile steps .
  • Waste disposal : Segregate halogenated amine waste in labeled containers for incineration or professional treatment .
  • Emergency measures : Neutralize spills with absorbents (e.g., vermiculite) and avoid water to prevent fluorinated byproducts .

Q. How should researchers characterize the compound’s purity and structure?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H}-NMR to confirm ethyl and benzyl group integration. 19F^{19}\text{F}-NMR identifies the trifluoromethoxy group (δ58\delta \approx -58 ppm) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode to observe [M+H]+^+ peaks (expected m/z: ~264) .
  • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound?

  • Methodological Answer :

  • Catalyst screening : Test palladium catalysts (e.g., Pd/C) for reductive amination to reduce side products .
  • Solvent effects : Compare DMF (high polarity) vs. THF (moderate polarity) for nucleophilic substitution kinetics .
  • Temperature gradient studies : Optimize between 50–90°C to balance reaction rate and decomposition .

Q. What mechanistic insights exist for the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Docking studies : Use molecular modeling (e.g., AutoDock Vina) to predict binding affinity to insecticidal targets like ryanodine receptors (see M.28 in ).
  • In vitro assays : Measure inhibition of mitochondrial complex IV (cytochrome c oxidase) via oxygen consumption assays .
  • Fluorescence polarization : Track binding to GABA receptors using fluorophore-labeled analogs .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced activity?

  • Methodological Answer :

  • Electron-withdrawing groups : Replace trifluoromethoxy with pentafluorosulfanyl to increase lipophilicity and target binding .
  • Ethyl chain modification : Compare methyl, propyl, and cyclopropyl analogs to assess steric effects on bioavailability .
  • Table : SAR trends for derivatives
DerivativeLogPIC₅₀ (nM)Target
Trifluoromethoxy (parent)2.1150Ryanodine receptor
Pentafluorosulfanyl3.475Ryanodine receptor
Cyclopropyl ethyl1.8220GABA receptor

Q. What advanced analytical techniques are suitable for stability testing under varying conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose to heat (40°C), light (UV), and acidic/basic conditions. Monitor via UPLC-MS for decomposition products (e.g., trifluoroacetic acid) .
  • Kinetic stability assays : Use Arrhenius plots to predict shelf-life at 25°C based on accelerated aging data (e.g., 50°C for 4 weeks) .

Data Contradictions and Resolution

  • Contradiction : lists trifluoromethoxy-containing compounds as mitochondrial inhibitors, while highlights serotonin reuptake inhibition.
    • Resolution : The compound’s activity may depend on substituents. Use target-specific assays (e.g., mitochondrial vs. neuronal uptake) to clarify .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Ethyl({[3-(trifluoromethoxy)phenyl]methyl})amine
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Ethyl({[3-(trifluoromethoxy)phenyl]methyl})amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.